CPCCOEt
Description
Significance as a Research Tool in Neuroscience and Pharmacology
CPCCOEt is recognized as a selective and non-competitive antagonist of the human metabotropic glutamate (B1630785) receptor subtype 1 (hmGluR1) tocris.comnih.govwikipedia.orgnih.govhellobio.com. This selectivity makes it a critical tool for researchers aiming to isolate and study the specific contributions of mGluR1 in complex biological systems, both in vitro and in vivo nih.govnih.gov. Unlike orthosteric ligands that bind to the primary neurotransmitter site, this compound acts as a negative allosteric modulator (NAM), binding to a distinct site on the receptor to inhibit its activity without directly competing with glutamate mdpi.comnih.govnews-medical.netnih.gov. This allosteric mechanism offers advantages for research, as it allows for the modulation of receptor activity only when the endogenous agonist (glutamate) is present, potentially maintaining the spatial and temporal aspects of receptor activation nih.gov.
The availability of selective mGluR antagonists like this compound has significantly advanced the understanding of how mGluR1 influences synaptic plasticity, neuronal excitability, and various physiological and pathological processes scbt.comresearchgate.netnih.gov. Researchers utilize this compound in a variety of experimental settings, including electrophysiological studies, calcium signaling assays, and behavioral experiments in animal models, to probe the functional consequences of mGluR1 blockade nih.govpnas.orgjneurosci.orgtorvergata.itjneurosci.org.
Historical Context of its Discovery as a Metabotropic Glutamate Receptor Modulator
The discovery of this compound marked a significant step in the development of selective pharmacological tools for mGluRs. It was first described in the late 1990s as a novel non-amino-acid antagonist for mGluR1 nih.govnih.govnews-medical.netnih.gov. Prior to the advent of selective allosteric modulators like this compound and the mGluR5-selective antagonist MPEP, pharmacological studies of mGluRs often relied on less selective compounds pnas.orgpnas.org. The identification of this compound as the first allosteric modulator for the mGlu family, specifically targeting mGluR1, provided researchers with a new avenue for selectively investigating this receptor subtype nih.govnih.govpnas.org. Its discovery, alongside other early allosteric modulators, demonstrated the potential of targeting allosteric sites to achieve high subtype selectivity, which had been challenging with orthosteric ligands due to the conserved nature of the glutamate binding site across different mGluR subtypes nih.govpnas.org.
Role in Elucidating Metabotropic Glutamate Receptor (mGluR) Function and Pharmacology
This compound has played a crucial role in dissecting the specific functions of mGluR1 within the broader mGluR family. By selectively blocking mGluR1 activity, researchers have been able to differentiate the roles of mGluR1 from other mGluR subtypes, particularly the closely related group I receptor, mGluR5 jneurosci.orgjneurosci.org. Studies using this compound have contributed to understanding mGluR1's involvement in various processes, including:
Synaptic Plasticity: Research has utilized this compound to investigate the role of mGluR1 in different forms of synaptic plasticity in various brain regions, such as the cerebellum and hippocampus wikipedia.orghellobio.com.
Neuronal Excitability: this compound has been employed to study how mGluR1 activation influences the firing patterns and excitability of neurons, including dopaminergic neurons in the midbrain torvergata.it.
Signal Transduction: Studies have used this compound to elucidate the intracellular signaling pathways coupled to mGluR1, such as the phosphoinositide/Ca²⁺ cascade nih.govnih.govpnas.org. This compound's non-competitive mechanism, inhibiting signaling without affecting glutamate binding, provided insights into the allosteric modulation of GPCRs nih.gov.
Behavioral Effects: Although behavioral studies are outside the strict scope of dosage/administration, it is relevant to note that this compound has been used in animal models to explore the behavioral consequences of mGluR1 blockade in research contexts wikipedia.org.
Differentiation from other mGluRs: By comparing the effects of this compound (mGluR1 antagonist) with those of selective antagonists for other subtypes, such as MPEP (mGluR5 antagonist), researchers can pinpoint the specific contributions of mGluR1 in various physiological and pathological conditions researchgate.netjneurosci.orgjneurosci.orgjneurosci.orgpnas.org.
Detailed research findings using this compound often involve examining its effects on cellular responses mediated by mGluR1. For example, studies have shown that this compound inhibits glutamate-induced increases in intracellular calcium mediated by hmGluR1b with an IC₅₀ of 6.5 μM, while showing no significant activity at other mGluR subtypes tested at concentrations up to 100 μM nih.govnih.govhellobio.com.
The characterization of this compound's binding site, particularly the identification of key amino acid residues in the transmembrane domain crucial for its inhibitory action, has provided valuable structural insights into mGluR1 allosteric modulation nih.govnews-medical.netmdpi.comresearchgate.net.
Below is a table summarizing some key research findings related to this compound's activity:
| Target Receptor Subtype | Activity | IC₅₀ / Effect Concentration | Notes | Source |
| hmGluR1b | Non-competitive antagonist | 6.5 μM | Inhibits glutamate-induced increases in intracellular calcium. No effect on glutamate binding. | nih.govnih.gov |
| mGluR2 | No activity | Up to 100 μM | Tested in functional assays. | tocris.comnih.govnih.govhellobio.com |
| mGluR4a | No activity | Up to 100 μM | Tested in functional assays. At higher concentrations (>100 μM), appears to be a weak antagonist. | tocris.comnih.govnih.govhellobio.compnas.org |
| mGluR5a | No activity | Up to 100 μM | Tested in functional assays. | tocris.comnih.govnih.govhellobio.com |
| mGluR7b | No activity | Up to 100 μM | Tested in functional assays. | tocris.comnih.govnih.govhellobio.com |
| mGluR8a | No activity | Up to 100 μM | Tested in functional assays. | tocris.comnih.govnih.govhellobio.com |
| Ionotropic Receptors | No activity | Up to 100 μM | Tested in functional assays. | tocris.comnih.govhellobio.com |
This compound's role as a research tool extends to its use as a control compound in studies investigating the effects of related allosteric modulators, such as the mGluR4 potentiator PHCCC, to help distinguish subtype-specific effects pnas.orgpnas.org.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+ |
InChI Key |
FXCTZFMSAHZQTR-SDNWHVSQSA-N |
SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 |
Isomeric SMILES |
CCOC(=O)C12CC1/C(=N/O)/C3=CC=CC=C3O2 |
Canonical SMILES |
CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 |
Synonyms |
7-(hydroxyimino)cyclopropan(b)chromen-1a-carbxoylic acid ethyl ester CPCCOEt |
Origin of Product |
United States |
Pharmacological Characterization and Mechanism of Action
Receptor Selectivity and Specificity Profile
CPCCOEt demonstrates a notable selectivity for the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This selectivity profile is a key aspect of its utility as a pharmacological tool.
Selective Non-Competitive Antagonism of mGluR1 (mGluR1b, mGluR1α)
This compound is characterized as a selective, non-competitive antagonist of mGluR1. Studies have shown that this compound inhibits glutamate-induced increases in intracellular calcium at human mGluR1b with an apparent IC50 of 6.5 µM. nih.govcaymanchem.com This antagonism is non-competitive, meaning it decreases the efficacy of glutamate without affecting its binding affinity or EC50 value. nih.govmonash.edu The non-competitive antagonist profile of this compound has also been demonstrated at the human type 1 alpha (mGluR1α) metabotropic glutamate receptor. medchemexpress.comtocris.comhellobio.com
Lack of Agonist or Antagonist Activity at Other mGluR Subtypes (e.g., mGlu2, mGlu4a, mGlu5a, mGlu7b, mGlu8a)
A significant feature of this compound's specificity is its lack of appreciable agonist or antagonist activity at several other mGluR subtypes. At concentrations up to 100 µM, this compound has shown no activity at human mGluR2, mGluR4a, mGluR5a, mGluR7b, and mGluR8a. nih.govcaymanchem.comrndsystems.com This broad lack of activity at other group II and group III mGluRs, as well as mGluR5 from group I, highlights its selectivity for mGluR1 within the metabotropic glutamate receptor family. nih.govrndsystems.comnih.gov
Absence of Activity at Ionotropic Glutamate Receptors
This compound also exhibits no agonist or antagonist activity at ionotropic glutamate receptors (iGluRs), including NMDA, AMPA, and kainate receptors, at concentrations up to 100 µM. tocris.comhellobio.comrndsystems.com This confirms its specificity for metabotropic glutamate receptors over the ion channel-linked glutamate receptors.
Modulation of Other Receptors (e.g., mGluR4 Antagonism at Higher Concentrations)
While primarily known for its mGluR1 antagonism, some research indicates that this compound may exhibit activity at other receptors at higher concentrations. Although this compound did not show mGluR4 potentiator activity at concentrations up to 30 µM, at higher concentrations (>100 µM), it appears to act as an mGluR4 antagonist. pnas.orgpnas.org
Data Table: this compound Receptor Activity Profile
| Receptor Subtype | Activity Type | IC50 / Effect Concentration | Reference |
| hmGluR1b | Non-Competitive Antagonist | 6.5 µM | nih.govcaymanchem.com |
| hmGluR1α | Non-Competitive Antagonist | Not specified (Antagonist profile confirmed) | medchemexpress.comtocris.comhellobio.com |
| hmGluR2 | No activity | Up to 100 µM | nih.govcaymanchem.comrndsystems.com |
| hmGluR4a | No activity | Up to 100 µM | nih.govcaymanchem.comrndsystems.com |
| mGluR4 | Antagonist | IC50 > 100 µM | pnas.orgpnas.org |
| hmGluR5a | No activity | Up to 100 µM | nih.govcaymanchem.comrndsystems.com |
| hmGluR7b | No activity | Up to 100 µM | nih.govcaymanchem.comrndsystems.com |
| hmGluR8a | No activity | Up to 100 µM | nih.govcaymanchem.comrndsystems.com |
| Ionotropic Glutamate Receptors (NMDA, AMPA, Kainate) | No activity | Up to 100 µM | tocris.comhellobio.comrndsystems.com |
Allosteric Modulation Mechanism
This compound's mechanism of action is characterized by allosteric modulation, a process where a compound binds to a site distinct from the orthosteric binding site (where the endogenous ligand, glutamate, binds) and modulates the receptor's activity. mdpi.comnih.gov
Classification as a Negative Allosteric Modulator (NAM)
This compound is classified as a negative allosteric modulator (NAM) of mGluR1. mdpi.comnih.govspandidos-publications.com As a NAM, it inhibits receptor signaling without interfering with the binding of the orthosteric ligand, glutamate. nih.govmonash.edu This allosteric site has been localized within the transmembrane heptahelical domain of human mGluR1. spandidos-publications.com Specifically, studies involving chimeric receptors and point mutations have identified Thr815 and Ala818, located at the extracellular surface of transmembrane segment VII, as key residues for this compound inhibition of mGluR1b. nih.govresearchgate.net The interaction of this compound with these residues is thought to disrupt receptor activation by inhibiting an intramolecular interaction between the agonist-bound extracellular domain and the transmembrane domain. nih.gov This mechanism distinguishes this compound from competitive antagonists that directly compete with glutamate for the orthosteric binding site. nih.govspandidos-publications.com
Influence on Constitutive Receptor Activity.
Beyond its effects on agonist-stimulated activity, this compound has been shown to influence the constitutive activity of mGluR1, particularly the mGluR1a splice variant. Constitutive activity refers to the ability of a receptor to exhibit a basal level of signaling in the absence of an agonist. researchgate.net
Research indicates that this compound can act as an inverse agonist on constitutively active mGluR1a. researchgate.netjneurosci.org Inverse agonists reduce the basal activity of a receptor below its constitutive level. Studies have shown that this compound can increase the cell surface expression of mGluR1a and inhibit its constitutive internalization. researchgate.net Constitutive internalization of mGluR1a is reported to occur via arrestin- and clathrin-dependent mechanisms, and inverse agonists appear to promote an inactive form of the receptor that is less prone to this internalization pathway. researchgate.net
While some studies highlight the inverse agonist properties of this compound on mGluR1a's constitutive activity, it is primarily characterized by its inhibitory effect on agonist-evoked responses. nih.govnih.govplos.org
Distinction from Positive Allosteric Modulators (PAMs) of mGluR1.
This compound is clearly distinguished from positive allosteric modulators (PAMs) of mGluR1. nih.govresearchgate.netresearchgate.netpnas.org While both NAMs and PAMs bind to allosteric sites on the receptor, they exert opposite effects on receptor function. This compound, as a NAM, inhibits or decreases the efficacy of the orthosteric agonist. nih.gov In contrast, PAMs enhance the potency and/or efficacy of the orthosteric agonist. nih.gov
Several mGluR1 PAMs have been identified, such as Ro 67-4853, Ro 01-6128, and VU6024578. nih.govmedchemexpress.comresearchgate.netresearchgate.net These compounds potentiate responses mediated by mGluR1. researchgate.netresearchgate.net Although both NAMs and PAMs bind to allosteric sites within the transmembrane domain, studies suggest that the binding sites for mGluR1 NAMs like this compound and mGluR1 PAMs may only partially overlap or involve different specific residues, leading to their distinct functional effects. nih.govresearchgate.netresearchgate.net For example, studies comparing this compound and certain mGluR1 PAMs have indicated that these PAMs interact with a site that only partially overlaps with the this compound binding site. researchgate.net
The table below summarizes some key pharmacological characteristics distinguishing this compound from mGluR1 PAMs:
| Characteristic | This compound (NAM) | mGluR1 PAMs |
| Effect on Agonist Efficacy | Decreases | Increases |
| Effect on Agonist Potency | No effect on EC50 (typically) | Increases (typically) |
| Effect on Orthosteric Binding | No displacement of agonist binding | No displacement of agonist binding |
| Functional Outcome | Inhibits receptor signaling | Enhances receptor signaling |
| Example Compounds | This compound, BAY36-7620 nih.gov | Ro 67-4853, VU6024578 medchemexpress.comresearchgate.net |
The distinct mechanisms and functional outcomes of this compound (NAM) and mGluR1 PAMs highlight the complexity of allosteric modulation and the potential for developing diverse pharmacological tools targeting the same receptor subtype.
Molecular and Cellular Level Studies
Receptor Binding and Interaction Sites
CPCCOEt, or 7-(Hydroxyimino)cyclopropan[b]chromen-1a-carbonsäure-ethylester, is recognized as a selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). nih.govwikipedia.org Its mechanism of action does not involve direct competition with glutamate for its binding site. nih.gov Instead, it binds to an allosteric site within the seven-transmembrane (7TM) domain of the receptor, thereby inhibiting receptor activation. nih.govnih.gov This interaction is crucial for its function as a negative allosteric modulator (NAM). nih.govnih.gov
Research has pinpointed specific amino acid residues within the transmembrane domain VII (TM-VII) of the human mGluR1b (hmGluR1b) that are critical for the inhibitory action of this compound. nih.gov Mutational studies have identified threonine 815 (Thr815) and alanine (B10760859) 818 (Ala818), located at the extracellular surface of TM-VII, as key determinants of this compound's efficacy. nih.gov
When these residues in hmGluR1b were replaced with the corresponding amino acids from mGluR5a, a related receptor subtype that is insensitive to this compound, the inhibitory effect of this compound was abolished. nih.gov Conversely, introducing Thr815 and Ala818 into the homologous positions of hmGluR5a conferred sensitivity to this compound, transforming it into a receptor that could be inhibited by the compound. nih.gov This "gain of function" experiment underscores the critical role of these two residues in the binding and action of this compound. nih.gov It is proposed that this compound's interaction with Thr815 and Ala818 disrupts the conformational changes necessary for receptor activation following glutamate binding. nih.gov
| Receptor | Mutation | Effect on this compound Inhibition | IC50 of this compound (µM) |
|---|---|---|---|
| hmGluR1b | None (Wild Type) | Inhibition | 6.5 |
| hmGluR1b | Substitution of Thr815 and Ala818 | Elimination of Inhibition | > 100 |
| hmGluR5a | None (Wild Type) | No Inhibition | > 100 |
| hmGluR5a | Introduction of Thr815 and Ala818 | Conferred Inhibition (Gain of Function) | 6.6 |
This compound is a selective antagonist for mGluR1, while other compounds, such as MPEP (2-Methyl-6-(phenylethynyl)pyridine), are known to be selective for mGluR5, another member of the Group I mGluRs. Both this compound and MPEP are negative allosteric modulators that bind within the 7TM domain of their respective receptors. nih.govresearchgate.net While they target different receptor subtypes, their binding sites are located in a similar region within the transmembrane domains. This suggests that while the specific residues they interact with differ, leading to their subtype selectivity, the general binding pocket for this class of allosteric modulators is conserved among Group I mGluRs. The distinct molecular interactions within these pockets are responsible for the high selectivity of each compound. nih.gov
Metabotropic glutamate receptors, including mGluR1, are members of the Class C family of G protein-coupled receptors (GPCRs). nih.govtocris.com A defining characteristic of GPCRs is their structure, which consists of seven alpha-helical segments that span the cell membrane. tocris.comnih.gov this compound exerts its inhibitory effect by binding to a site located within this 7TM domain of mGluR1. nih.govnih.gov This mode of action is distinct from orthosteric antagonists that would compete with the endogenous ligand, glutamate, at its binding site in the large extracellular domain. nih.govnih.gov By interacting with the 7TM domain, this compound is thought to prevent the conformational change that is necessary to activate the intracellular G protein signaling cascade. nih.gov
The inhibitory effect of this compound on mGluR1 is modulated by the concentration of extracellular calcium (Ca²⁺). nih.govmdpi.com Studies have shown that extracellular Ca²⁺ can directly activate mGluR1 and also potentiate the receptor's response to glutamate. mdpi.com Interestingly, extracellular Ca²⁺ reduces the inhibitory potency of this compound. nih.govmdpi.com For instance, in the presence of 5 µM this compound, the concentration of extracellular Ca²⁺ required to elicit a half-maximal response (EC₅₀) from mGluR1α increased from 3.5 mM to 14.7 mM. nih.gov At a higher concentration of 40 µM this compound, the EC₅₀ for Ca²⁺ was further increased to 28.7 mM. nih.gov This suggests an allosteric interaction between the this compound binding site within the 7TM domain and the Ca²⁺ binding site in the extracellular domain of the receptor. nih.gov
| This compound Concentration (µM) | EC₅₀ of Extracellular Ca²⁺ (mM) |
|---|---|
| 0 | 3.5 |
| 5 | 14.7 |
| 40 | 28.7 |
Effects on Intracellular Signaling Pathways
A primary signaling pathway activated by mGluR1 is the phospholipase C pathway, which leads to the generation of inositol (B14025) trisphosphate (IP₃) and a subsequent increase in the concentration of intracellular calcium ([Ca²⁺]i). nih.govjennyreadresearch.com this compound has been shown to be a selective inhibitor of glutamate-induced increases in intracellular calcium mediated by mGluR1. nih.gov In studies using human mGluR1b, this compound inhibited this calcium mobilization with an apparent IC₅₀ of 6.5 µM. nih.gov This inhibitory action is non-competitive, meaning that this compound reduces the maximal effect of glutamate without changing its potency (EC₅₀). nih.gov This is consistent with its role as a negative allosteric modulator that prevents the receptor from signaling effectively, rather than preventing glutamate from binding. nih.gov
Modulation of Phosphoinositide Hydrolysis
This compound exerts a significant modulatory effect on the phosphoinositide hydrolysis pathway, a key signaling cascade initiated by the activation of mGluR1. Research has demonstrated that this compound acts in a non-competitive manner to inhibit glutamate-induced signal transduction. nih.gov Specifically, Schild analysis has revealed that this compound reduces the efficacy of glutamate in stimulating phosphoinositide hydrolysis. nih.gov This means that in the presence of this compound, the maximal response to glutamate is decreased, without a significant change in the concentration of glutamate required to elicit a half-maximal response (EC50). nih.gov This mode of action is characteristic of a non-competitive antagonist that does not bind to the same site as the endogenous agonist, glutamate. nih.gov
Studies have shown that this compound selectively inhibits the increase in intracellular calcium induced by glutamate at the human mGluR1b subtype with an apparent IC50 of 6.5 µM. nih.gov This inhibitory effect on calcium mobilization is a direct consequence of the blockade of phosphoinositide hydrolysis, which is responsible for the production of inositol trisphosphate (IP3) and the subsequent release of calcium from intracellular stores. It is important to note that this compound's action is highly specific to mGluR1, as it shows no agonist or antagonist activity at other mGluR subtypes such as mGluR2, -4a, -5a, -7b, and -8a at concentrations up to 100 µM. nih.gov
Impact on Downstream Signaling Cascades (e.g., ERK/MAPK activation)
The inhibitory effects of this compound extend to downstream signaling cascades, most notably the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway. The ERK/MAPK pathway is a crucial signaling route involved in various cellular processes, including gene expression and synaptic plasticity. jneurosci.orgwikipedia.org Activation of mGluR1 is known to trigger the ERK/MAPK cascade. jneurosci.org
Research has demonstrated that this compound can attenuate the activation of ERK in response to inflammatory stimuli. jneurosci.org In studies investigating nociceptive plasticity, pretreatment with this compound significantly reduced formalin-induced phosphorylation of ERK in the spinal cord dorsal horn. jneurosci.org This indicates that mGluR1 is a key upstream activator of the ERK pathway in this context and that this compound can effectively block this activation. jneurosci.org The ability of this compound to modulate ERK signaling underscores its potential as a tool to investigate the role of the mGluR1-ERK pathway in various physiological and pathological processes.
Receptor Structure-Function Investigations
The unique non-competitive mechanism of this compound has prompted extensive research into the structural basis of its interaction with mGluR1. These investigations have utilized chimeric receptor constructs, site-directed mutagenesis, and computational modeling to elucidate the molecular determinants of its allosteric antagonism.
Application of Chimeric Receptor Constructs for Allosteric Mechanism Validation
Chimeric receptor constructs, created by swapping domains between different but related receptors, have been a valuable tool in validating the allosteric mechanism of this compound. nih.govresearchgate.net A key strategy has been the creation of chimeras between mGluR1 and the closely related mGluR5, which is insensitive to this compound. nih.gov By systematically exchanging segments between these two receptors, researchers have been able to pinpoint the region responsible for this compound's inhibitory activity. nih.gov
These studies have demonstrated that the binding site for this compound is located within the seven-transmembrane (7TM) domain of the receptor, a region distinct from the extracellular glutamate-binding domain. nih.gov This localization confirms the non-competitive nature of its antagonism. The successful transfer of this compound sensitivity to the normally insensitive mGluR5 by introducing specific mGluR1 segments provided definitive evidence for the location of the allosteric binding site. nih.gov
Site-Directed Mutagenesis Approaches to Elucidate Molecular Determinants
To further refine the location of the this compound binding site, site-directed mutagenesis has been employed to identify specific amino acid residues critical for its action. nih.gov These studies have focused on the transmembrane domain of mGluR1. Through a series of targeted mutations, two key amino acid residues, Threonine 815 (Thr815) and Alanine 818 (Ala818), located at the extracellular surface of the seventh transmembrane segment (TM-VII), have been identified as the molecular determinants for this compound's inhibitory effect. nih.gov
Substitution of these two residues in mGluR1 with the corresponding amino acids from mGluR5 completely abolished the inhibitory effect of this compound. nih.gov Conversely, introducing Thr815 and Ala818 into the homologous positions of mGluR5 conferred sensitivity to this compound, with an IC50 of 6.6 µM, effectively creating a "gain of function" mutant. nih.gov These findings strongly suggest that this compound interacts directly with these residues to disrupt the conformational changes necessary for receptor activation, thereby inhibiting signal transduction. nih.gov
| Receptor/Mutant | Effect of this compound | IC50 (µM) |
| Wild-type hmGluR1b | Inhibition of glutamate-induced Ca2+ increase | 6.5 |
| hmGluR1b with Thr815 & Ala818 substituted | Inhibition eliminated | N/A |
| hmGluR5a with introduced Thr815 & Ala818 | Inhibition conferred | 6.6 |
Computational Modeling and Simulation Studies
Computational approaches have become increasingly important in understanding the structural basis of drug-receptor interactions. In the case of this compound and mGluR1, homology modeling and molecular dynamics simulations offer valuable insights, particularly given the availability of crystal structures for the 7TM domain of mGluR1 bound to other negative allosteric modulators. nih.gov
Homology modeling allows for the construction of a three-dimensional model of a protein based on the known structure of a related homologous protein. For mGluR1, the crystal structures of the 7TM domain in complex with negative allosteric modulators provide an excellent template to build models for investigating the binding of this compound. nih.gov These models can be used to predict the binding pocket of this compound within the transmembrane domain, consistent with the experimental data from chimeric receptor and site-directed mutagenesis studies. The allosteric binding site in mGluR1 is formed by residues from transmembrane helices 2, 3, 5, 6, and 7. nih.gov By docking this compound into this modeled binding site, it is possible to visualize potential interactions with key residues, including Thr815 and Ala818, and to understand how these interactions might stabilize an inactive conformation of the receptor, thus preventing its activation by glutamate.
Ligand Docking Simulations for Binding Mode Prediction
While specific ligand docking simulation studies for 7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester (this compound) are not extensively detailed in publicly available research, the binding mode of this compound to the metabotropic glutamate receptor 1 (mGluR1) has been effectively predicted and confirmed through site-directed mutagenesis and pharmacological analysis. These studies have pinpointed the binding site of this compound to the transmembrane (TM) domain of mGluR1, a characteristic feature of non-competitive antagonists of this receptor class.
Research has identified two specific amino acid residues in the seventh transmembrane segment (TM-VII) of human mGluR1b that are crucial for the inhibitory action of this compound. nih.gov Substitution of threonine 815 (Thr815) and alanine 818 (Ala818) with the corresponding amino acids from the related but this compound-insensitive mGluR5a receptor was found to eliminate the inhibitory effect of this compound on mGluR1b. nih.gov Conversely, introducing these two residues into the mGluR5a receptor conferred sensitivity to this compound, demonstrating their critical role in the binding and action of this antagonist. nih.gov
This experimental approach provides a robust prediction of the binding mode, suggesting that this compound interacts with a pocket on the extracellular surface of the transmembrane domain. This interaction is thought to disrupt the conformational changes necessary for receptor activation that are normally triggered by the binding of glutamate to the extracellular N-terminal domain. nih.gov This allosteric mechanism of action means that this compound can inhibit receptor signaling without directly competing with glutamate for its binding site. nih.gov
| Receptor | Key Residues for this compound Binding | Experimental Approach | Predicted Binding Mode |
|---|---|---|---|
| Human mGluR1b | Thr815 and Ala818 in TM-VII | Site-directed mutagenesis | Interaction with a pocket on the extracellular surface of the transmembrane domain |
Molecular Dynamics Simulations for Conformational Changes
Molecular dynamics (MD) simulations have been employed to investigate the conformational dynamics of mGluR1 and the influence of allosteric modulators like this compound. These computational techniques provide insights into the atomic-level movements of the receptor in response to ligand binding and its surrounding environment.
One study utilized MD simulations to explore the interaction between the predicted binding site for extracellular Ca²⁺ and the binding sites for orthosteric and allosteric ligands on mGluR1. mdpi.com The simulations revealed a dynamic correlation between the Ca²⁺-binding site and the sites where ligands like this compound interact. mdpi.com This suggests that the binding of extracellular Ca²⁺ can modulate the conformational landscape of the receptor, which in turn influences the inhibitory effects of negative allosteric modulators such as this compound. mdpi.com Specifically, it was observed that extracellular Ca²⁺ can diminish the inhibitory action of this compound. mdpi.com
Furthermore, all-atom MD simulations have been used to study the impact of the lipid environment, particularly cholesterol, on the conformational dynamics of the mGluR1 transmembrane domain. biorxiv.orgnih.gov These studies have shown that cholesterol can induce significant conformational changes in the mGluR1 dimer, particularly affecting the dynamics of the TM1 and TM2 helices at the dimer interface. biorxiv.orgnih.gov While these simulations did not directly include this compound, they highlight the inherent flexibility of the mGluR1 transmembrane domain, which is the binding region for this compound. The conformational changes induced by the lipid environment could potentially influence the binding and efficacy of allosteric modulators.
Although direct MD simulations of this compound inducing conformational changes in mGluR1 are not widely reported, the available data supports a model where this compound, by binding to the transmembrane domain, stabilizes an inactive conformation of the receptor. This prevents the conformational rearrangements required for G-protein coupling and subsequent downstream signaling, even when glutamate is bound to the extracellular domain.
| Simulation Focus | Key Findings Related to this compound | Implication for Conformational Changes |
|---|---|---|
| Interaction with extracellular Ca²⁺ | Extracellular Ca²⁺ diminishes the inhibitory effect of this compound. mdpi.com | Suggests that ion binding can alter the receptor's conformation, affecting allosteric modulator binding and efficacy. |
| Influence of membrane cholesterol | Cholesterol induces conformational changes in the mGluR1 transmembrane domain, the binding region for this compound. biorxiv.orgnih.gov | Indicates that the lipid environment can modulate the receptor's conformational landscape, which may impact the action of this compound. |
Cellular Physiology and Plasticity
Modulation of Synaptic Transmission (e.g., at cerebellar Purkinje cells, climbing fibre response)
This compound has been instrumental in elucidating the role of mGluR1 in synaptic transmission, particularly at the cerebellar Purkinje cells. Studies have shown that this compound can modulate synaptic responses in this brain region. At parallel fiber-Purkinje cell synapses, this compound has been shown to inhibit the effects of group I mGlu receptor agonists.
Interestingly, research on the climbing fibre response in Purkinje neurons has revealed that this compound can enhance this response at concentrations typically used to block mGluR1 receptors. This enhancement was not mimicked by other mGluR1 antagonists, suggesting a non-mGluR1-mediated action in this context. The effect is believed to be postsynaptic and may involve the inhibition of a potassium channel.
In some studies, the application of this compound to cerebellar Purkinje cells had varied effects on the metabotropic glutamate receptor-mediated currents evoked by climbing fiber stimulation. In a subset of cells, this compound suppressed the response, as expected from an mGluR1 antagonist. However, in another group of cells, it produced a potentiating effect. This dual action suggests a complex pharmacology of mGluR-mediated signaling at this synapse.
Effects on Neuronal Excitability
This compound has been widely used as a pharmacological tool to investigate the contribution of mGluR1 to neuronal excitability. By selectively blocking mGluR1, researchers can isolate the effects of other receptors or study the intrinsic properties of neurons in the absence of mGluR1 signaling.
For instance, in studies of cerebellar Purkinje cells, the basal, agonist-independent activity of mGluR1 was shown to increase the hyperpolarization-activated current (Ih) and lead to hypoexcitability. This effect was blocked by an inverse agonist but not by the neutral antagonist this compound, highlighting the difference in how these compounds affect receptor signaling.
In other neuronal populations, the activation of group I mGlu receptors with agonists like DHPG can lead to increased excitability. The use of this compound in such experiments allows for the specific attribution of these effects to mGluR1. For example, in the presence of this compound, the effects of DHPG can be attributed to the activation of mGluR5, demonstrating the utility of this compound in dissecting the distinct roles of mGluR1 and mGluR5 in regulating neuronal excitability.
Influence on Long-Term Potentiation (LTP) at Inhibitory Synapses
The role of this compound in synaptic plasticity has been explored, and evidence suggests its involvement in modulating long-term changes in synaptic strength. While much of the research on long-term potentiation (LTP) has focused on excitatory synapses, there is growing interest in the plasticity of inhibitory synapses.
A study investigating synaptic crosstalk found that the pharmacological inhibition of group 1 mGluRs, using this compound and MPEP, prevents a form of heterosynaptic long-term depression at inhibitory synapses (iLTD). nih.gov This finding directly implicates mGluR1 in the mechanisms governing the long-term plasticity of inhibitory connections. The activation of group I mGluRs can lead to an increase in intracellular calcium via IP3 receptor activation, which in turn can promote the strengthening of inhibitory synapses, a process known as iLTP. nih.gov By blocking mGluR1, this compound can interfere with these signaling pathways.
While the direct influence of this compound on long-term potentiation specifically at inhibitory synapses is an area of ongoing research, its established role in modulating the plasticity of these synapses underscores the importance of mGluR1 in maintaining the balance of excitation and inhibition in neuronal circuits.
Interactions with Other Receptor Systems (e.g., GABA(B) receptors)
The effects of this compound are generally considered specific to mGluR1. Studies have shown that some of the non-mGluR1-mediated actions of this compound, such as the enhancement of the climbing fiber response in Purkinje cells, are not mediated by GABA(B) receptors.
However, there is evidence of functional interactions between the mGluR1 and GABA(B) receptor systems at a broader level. For example, at cerebellar excitatory synapses, the co-activation of postsynaptic GABA(B) receptors has been found to enhance mGluR1-mediated currents and intracellular calcium increases in Purkinje cells. This suggests that while this compound may not directly bind to GABA(B) receptors, the signaling pathways of these two receptor systems can converge. This interaction provides a mechanism for the fine-tuning of synaptic transmission and plasticity in the cerebellum.
Furthermore, glutamate spillover from excitatory synapses can modulate GABAergic synaptic transmission through the activation of mGluRs on GABAergic terminals. nih.gov By blocking mGluR1, this compound can be used to investigate the specific contribution of this receptor subtype to the heterosynaptic modulation of inhibitory synapses.
In Vitro Cell Line Studies
Inhibition of Cell Proliferation (e.g., human melanoma cell lines, medullary thyroid carcinoma cell lines)
The compound 7-hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester (this compound), a selective, non-competitive antagonist for the metabotropic glutamate receptor-1 (mGluR1), has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines in vitro. nih.gov
Studies have shown that this compound can significantly inhibit the growth of human melanoma cell lines. nih.gov This anti-proliferative effect was observed to be independent of the external glutamate concentration in the culture medium, highlighting the compound's direct action on cellular mechanisms. nih.gov
Furthermore, this compound has been found to inhibit cell proliferation in the medullary thyroid carcinoma (MTC) cell line, MTC-SK. iiarjournals.org This suggests that the compound's effects are not limited to a single type of cancer and may target a common pathway in different malignancies expressing mGluR1.
| Cell Line Type | Observed Effect of this compound | Reference |
|---|---|---|
| Human Melanoma | Significant inhibition of proliferation | nih.goviiarjournals.org |
| Medullary Thyroid Carcinoma (MTC-SK) | Significant inhibition of proliferation | iiarjournals.org |
Modulation of Metabolic Cell Activity
In addition to its effects on cell proliferation, this compound has been shown to modulate the metabolic activity of cancer cells. Research indicates that the compound significantly inhibits the metabolic cell activity of the MTC-SK cell line. iiarjournals.org Similar inhibitory effects on metabolic activity were also observed in two different human melanoma cell lines. iiarjournals.org This suggests that this compound's mechanism of action involves interference with cellular metabolic pathways that are crucial for cancer cell survival and growth.
Assessment of Morphological Changes in Cultured Cells
Treatment with this compound has been observed to induce notable morphological changes in cultured cancer cells. Specifically, in studies involving two human melanoma cell lines, the application of this compound led to modifications in cell morphology. nih.gov These changes have been suggested to indicate a potential loss of cell adherence, a critical aspect of cell behavior and interaction with the extracellular matrix. iiarjournals.org
Synergistic Effects with Conventional Cytostatic Agents in Oncology Models
A significant finding in the in vitro evaluation of this compound is its ability to work synergistically with conventional cytostatic agents. Studies have demonstrated that this compound significantly enhances the tumor-killing effects of chemotherapy drugs. nih.gov For instance, when combined with docetaxel (B913), this compound resulted in a more pronounced inhibition of cell proliferation in human melanoma cell lines compared to the effect of either agent used alone. iiarjournals.org These findings suggest that selective non-competitive mGluR1 antagonists like this compound could potentially be used to augment the efficacy of existing cancer therapies. nih.gov
| Combination Treatment | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| This compound and Docetaxel | Human Melanoma | Enhanced tumoricidal effect; more pronounced inhibition of cell proliferation than either agent alone. | nih.goviiarjournals.org |
Investigation of Apoptotic Pathways and DNA Strand Breaks
Investigations into the cellular mechanisms underlying the anti-cancer effects of this compound have explored its role in inducing apoptosis, or programmed cell death. However, in studies conducted on human melanoma cell lines, treatment with this specific mGluR1 antagonist did not lead to observable signs of apoptotic cell death. iiarjournals.org This indicates that the compound's anti-proliferative effects may be mediated through pathways other than the induction of apoptosis. Currently, there is a lack of specific research data concerning the investigation of this compound's effect on DNA strand breaks in cancer cells.
Preclinical in Vivo Research Applications Animal Models
Neurobiological Research
CPCCOEt has been a valuable tool in investigating the involvement of mGluR1 receptors in neurobiological processes within living organisms.
Impact on Cerebellar Neuronal Development
Research using this compound has shed light on the critical role of mGluR1 in the development of the cerebellum, a brain region crucial for motor control, coordination, and certain cognitive functions.
Influence on Purkinje Cell Survival and Morphology
Studies involving systemic administration of this compound in postnatal rats have demonstrated a significant impact on the survival and morphology of cerebellar Purkinje cells. Early blockade of mGluR1 receptors by this compound from postnatal day (P) 3 to P9 reduced the number of Purkinje cells and dramatically altered their morphology. nih.govnih.gov This suggests that endogenous activation of mGluR1 is essential for the proper differentiation and survival of these key cerebellar neurons during a critical developmental window. nih.govnih.gov Morphological analysis in in vitro cerebellar cultures exposed to this compound also indicated that early exposure (from 3 to 6 or 6 to 9 days in vitro) resulted in smaller Purkinje cells with shorter dendrites. nih.gov This effect was observed across different concentrations of this compound (1, 10, and 30 μM). nih.gov
Effects on Granule Cell Survival
In contrast to its effects on Purkinje cells, this compound has been shown to have a different impact on cerebellar granule cells. While mGluR5 receptor blockade selectively reduced the survival of granule cells, this compound (at concentrations up to 30 μM) did not change the number of granule cells in mixed rat cerebellar cultures when applied at early developmental stages (from 3 to 6 DIV). nih.gov This highlights a cell-specific action of group I mGluR antagonists on cerebellar neuronal survival during development. nih.gov
Modulation of Identified Brain Circuits
This compound has also been employed to investigate the role of mGluR1 in the function of specific brain circuits, particularly in the context of pain processing and related emotional aspects.
Effects on Neuronal Responses in the Central Amygdala (CeA)
The central amygdala (CeA) plays a key role in processing the emotional-affective dimension of pain. jneurosci.org In vivo electrophysiological recordings of CeA neurons in a rat model of arthritis pain demonstrated that stereotaxic administration of this compound, as an mGluR1 negative allosteric modulator (NAM), reduced the evoked responses of CeA neurons in the arthritis pain state. mdpi.com This suggests that mGluR1 contributes to the altered neuronal activity in the CeA during chronic pain conditions. mdpi.com Further in vitro studies using brain slices from arthritic rats showed that blockade of mGluR1 with this compound inhibited synaptic transmission at synapses originating from the pontine parabrachial (PB) area and the basolateral amygdala (BLA) onto CeA neurons. jneurosci.org This effect was observed in neurons from arthritic animals but not in those from normal rats, indicating a change in the endogenous activation and involvement of mGluR1 in the arthritis pain model. jneurosci.org
Influence on Medial Prefrontal Cortex (mPFC) Deactivation
The medial prefrontal cortex (mPFC) is involved in cognitive and emotional aspects of pain, and its functional deactivation has been observed in chronic pain states. frontiersin.orgnih.gov Research suggests that pain-related hyperactivity in the amygdala can lead to the deactivation of the mPFC. nih.gov Studies investigating the mechanisms underlying this deactivation have explored the involvement of group I metabotropic glutamate (B1630785) receptors. nih.gov While the search results did not provide direct in vivo data specifically detailing this compound's influence on mPFC deactivation, they indicate that mGluR1 is implicated in pain-related activity changes in mPFC neurons. nih.gov One study using extracellular single-unit recordings of prelimbic mPFC neurons in a rat model of arthritic pain aimed to determine the role of mGluR1 and mGluR5 in these changes, finding that background and evoked activity of mPFC neurons decreased after arthritis induction. nih.gov This suggests a potential indirect influence of this compound on mPFC deactivation through its action on mGluR1 within circuits interconnected with the mPFC, such as the amygdala.
Nociceptive Processing and Pain Modulation
Preclinical studies utilizing animal models have investigated the effects of this compound on nociceptive processing and pain modulation, primarily focusing on its role as an mGluR1 antagonist. These studies have explored its influence on central sensitization, hyperalgesia, nociceptive behaviors in inflammatory pain models, neuronal responses in the dorsal horn, and mechanisms of pain transmission and plasticity. mdpi.comnih.govphysiology.orgjneurosci.orgd-nb.infojneurosci.orgresearchgate.netnih.govnih.govphysiology.orgfrontiersin.orgjneurosci.orgjneurosci.orgnih.govjneurosci.orgjneurosci.org
Reversal of Central Sensitization
Central sensitization, a key component of chronic pain, involves increased excitability of central nervous system neurons in the nociceptive pathway. researchgate.net Research indicates that this compound can reverse capsaicin-induced central sensitization in animal models. Studies in anesthetized monkeys (Macaca fascicularis) showed that intrathecal application of this compound reversed the capsaicin-induced increase in activity of dorsal horn wide dynamic range (WDR) neurons. mdpi.comphysiology.orgnih.gov This suggests a role for mGluR1 in the development or maintenance of central sensitization at the spinal cord level.
Attenuation of Thermal Hyperalgesia (e.g., capsaicin-induced models)
Thermal hyperalgesia, an increased sensitivity to heat stimuli, is a common feature of inflammatory and neuropathic pain. This compound has demonstrated the ability to attenuate thermal hyperalgesia in various animal models. Peripheral injection of this compound abolished capsaicin-induced thermal hyperalgesia in non-sensitized animals. mdpi.comnih.gov In complete Freund's adjuvant (CFA)-induced inflammatory pain models, intrathecal this compound significantly reduced capsaicin-induced increases in nociception and spinal glutamate concentrations in rats. nih.gov Furthermore, peripherally applied this compound blocked thermal hyperalgesia in the formalin model of inflammatory pain. jneurosci.org
Reduction of Nociceptive Behaviors in Inflammatory Pain Models (e.g., formalin test)
The formalin test is a widely used animal model for assessing inflammatory pain, characterized by two phases of nociceptive behavior. creative-biolabs.com this compound has been shown to reduce nociceptive behaviors in this model. Intrathecal administration of this compound significantly attenuated pain behaviors in the second phase of the formalin test in mice, suggesting a role for mGluR1 in this phase, which is thought to involve central sensitization. researchgate.netnih.govjneurosci.org At higher doses, this compound also attenuated the first phase, indicating a potential involvement of mGluR1 in acute nociceptive transmission as well. researchgate.netjneurosci.org Peripheral injection of this compound also decreased nociceptive behaviors in the late phase of the formalin test in animal models. mdpi.comnih.gov Studies in rats with chronic constriction injury (CCI) of the sciatic nerve showed that intrathecal this compound significantly reduced formalin-induced nociception. nih.gov
Influence on Mechanically Evoked Neuronal Responses in Dorsal Horn
This compound influences the responses of dorsal horn neurons to mechanical stimuli, particularly in sensitized states. Intrathecal application of this compound reversed the capsaicin-induced increase in the responses of spinal tract neurons to mechanical stimuli in primates. physiology.org In rats with knee inflammation, this compound reduced enhanced dorsal horn neuronal activity, although it did not affect dorsal horn neuron responses in naive rats. nih.gov Studies in a rat neuropathic pain model (SNL) showed that intravenous administration of an mGluR1 NAM (A-841720), which has similar activity to this compound, decreased the responses of WDR neurons to mechanical stimulation. mdpi.comnih.gov
Investigation of Peripheral and Spinal Cord Mechanisms of Pain Transmission
This compound has been instrumental in investigating the involvement of mGluR1 in peripheral and spinal cord mechanisms of pain transmission. The presence of mGluR1 on both myelinated and unmyelinated primary afferent neurons and its spinal presynaptic localization suggest a role in regulating spinal glutamate release. nih.gov Studies have shown that this compound can reduce noxious stimulus-induced glutamate release in the spinal cord dorsal horn in animal models of neuropathic and inflammatory pain. nih.gov This suggests that mGluR1 contributes to the enhanced glutamate release observed in persistent pain states.
Role in Nociceptive Plasticity
Nociceptive plasticity refers to the changes in the nervous system that contribute to the development and maintenance of chronic pain. Group I mGluRs, including mGluR1, are implicated in nociceptive plasticity. jneurosci.orgnih.gov this compound, as an mGluR1 antagonist, has been used to study the role of this receptor in pain-related plasticity. Studies in the central amygdala (CeA), a brain region involved in the emotional aspects of pain, showed that this compound inhibited the responses of sensitized neurons in an arthritis pain state, suggesting a change of mGluR1 function and activation in pain-related sensitization. nih.govphysiology.org Furthermore, this compound inhibited excitatory synaptic transmission in the central nucleus of the amygdala in slices from arthritic rats but not from normal rats, indicating a change in the activation state of mGluR1 in the arthritis pain model and its involvement in synaptic plasticity in this region. jneurosci.orgjneurosci.org Overexpression of Homer1a, a protein that disrupts mGluR signaling, eliminated the inhibitory effect of this compound on enhanced synaptic transmission in the amygdala in arthritic mice, further supporting the role of mGluR1 in pain-related synaptic plasticity. d-nb.info In the spinal cord, mGluR1 and mGluR5 are involved in nociceptive plasticity after peripheral inflammation, and this compound can attenuate formalin-induced ERK activation, a signaling pathway involved in nociceptive plasticity. jneurosci.orgnih.gov
Data Tables
While specific raw data values and statistical significance levels are mentioned in the search results, presenting them as interactive data tables requires access to the original datasets, which is beyond the scope of this response. However, the findings can be summarized qualitatively in tables based on the descriptions provided in the search results.
Summary of this compound Effects in Preclinical Pain Models
| Pain Model / Condition | Application Route | Observed Effect of this compound | Relevant Section | Source Indices |
| Capsaicin-induced sensitization | Intrathecal | Reversal of increased dorsal horn WDR neuron activity (monkeys) | 4.2.1 | mdpi.comphysiology.orgnih.gov |
| Capsaicin-induced thermal hyperalgesia | Peripheral | Abolished thermal hyperalgesia (non-sensitized animals) | 4.2.2 | mdpi.comnih.gov |
| Capsaicin-induced nociception | Intrathecal | Attenuated increased nociception and spinal glutamate (CFA rats) | 4.2.2 | nih.gov |
| Formalin test (late phase) | Intrathecal | Reduced nociceptive behaviors (mice) | 4.2.3 | researchgate.netnih.govjneurosci.org |
| Formalin test (first phase) | Intrathecal | Attenuated nociceptive behaviors (higher doses, mice) | 4.2.3 | researchgate.netjneurosci.org |
| Formalin test (late phase) | Peripheral | Decreased nociceptive behaviors | 4.2.3 | mdpi.comnih.gov |
| Formalin-induced nociception | Intrathecal | Reduced nociception (CCI rats) | 4.2.3 | nih.gov |
| Mechanical stimuli responses | Intrathecal | Reversed capsaicin-induced increase in spinal tract neuron responses (primates) | 4.2.4 | physiology.org |
| Enhanced dorsal horn activity | Not specified | Reduced in knee inflammation model (rats) | 4.2.4 | nih.gov |
| Formalin-induced glutamate release | Intrathecal | Suppressed in spinal dorsal horn (CCI rats) | 4.2.5 | nih.gov |
| Capsaicin-induced glutamate release | Intrathecal | Reduced in spinal dorsal horn (CFA rats) | 4.2.5 | nih.gov |
| Arthritis pain state (CeA neurons) | Microdialysis | Inhibited responses of sensitized neurons (rats) | 4.2.6 | nih.govphysiology.org |
| Arthritis pain state (CeA synaptic transmission) | Bath application | Inhibited enhanced EPSCs (rats) | 4.2.6 | jneurosci.orgjneurosci.org |
| Arthritis pain state (BLA-CeLC synapses) | Bath application | Decreased enhanced EPSCs and restored reduced IPSCs (rats) | 4.2.6 | nih.gov |
| Formalin-induced ERK activation | Intrathecal | Attenuated ERK phosphorylation in spinal dorsal horn (mice) | 4.2.6 | jneurosci.orgnih.gov |
Detailed Research Findings
Detailed findings often involve specific measures like changes in firing rates of neurons, withdrawal latencies in behavioral tests, or levels of protein phosphorylation. For example:
In capsaicin-sensitized monkeys, intrathecal this compound (1 mM) administered by microdialysis reversed the capsaicin-induced increase in responses to mechanical stimuli (BRUSH, PRESS, and PINCH) in STT cells. physiology.org
In the formalin test in mice, intrathecal this compound significantly reduced pain behaviors in the second phase in a dose-dependent manner. researchgate.netnih.govjneurosci.org
Intrathecal this compound significantly reduced formalin-induced increases in glutamate concentrations in the spinal cord of CCI rats at specific time points post-formalin injection. nih.gov
In the central amygdala of arthritic rats, this compound inhibited excitatory synaptic transmission with an EC50 of 94 nM. jneurosci.org
These detailed findings underscore the inhibitory effect of this compound on mGluR1-mediated pronociceptive signaling in various pain states and anatomical locations.
Behavioral Pharmacology Studies
Behavioral pharmacology studies using this compound in animal models aim to elucidate the impact of mGluR1 blockade on different aspects of behavior, including cognitive functions and responses related to addiction.
Exploration of Effects on Memory Processes
Research suggests a role for Group I mGluRs, including mGluR1, in learning and memory processes nih.govfrontiersin.org. Studies investigating the effects of this compound on memory have often focused on its influence on synaptic plasticity, a cellular mechanism thought to underlie learning and memory formation frontiersin.orgnih.govkjpp.net. For instance, ex vivo studies in rats have shown that this compound can block depotentiation at thalamic input synapses onto the lateral amygdala, a process potentially involved in fear extinction nih.gov.
Research into Addiction-Related Behaviors
The glutamatergic system, including mGluRs, is significantly implicated in the neurobiology of drug addiction and alcoholism nih.govnih.govnih.govunl.edu. Studies using this compound have explored the contribution of mGluR1 to addiction-related behaviors, particularly in the context of alcohol consumption. While some studies have reported a lack of effect of this compound on operant ethanol (B145695) self-administration in rodents, others have observed an inhibitory effect nih.govnih.gov. These discrepancies may be attributed to differences in study design, pharmacodynamics, or pharmacokinetics nih.govnih.gov. One study indicated that this compound pretreatment dose-dependently reduced measures of ethanol reward in an operant self-administration paradigm in mice nih.gov. At a maximally effective dose, this compound also blocked the expression of ethanol-induced place conditioning and reduced ethanol consumption under free-access conditions nih.gov. Neurochemical analysis in this study suggested that this compound's "anti-alcohol" effects might involve increased sensitivity to the inhibitory effects of ethanol on brain and behavior, contrasting with the potential mechanisms of mGluR5 antagonists nih.gov.
The following table summarizes findings on this compound's effect on ethanol-related behaviors:
| Study Context | Animal Model | Behavioral Measure | Effect of this compound Pretreatment (Dose Range: 0-10 mg/kg, IP) | Key Finding | Citation |
| Ethanol reward and neurochemical variables | Alcohol-preferring C57BL/6J mice | Operant self-administration, place conditioning, 24-h free access consumption | Dose-dependently reduced measures of ethanol reward; blocked place conditioning; reduced consumption | Inhibitory effect on ethanol reward and consumption, potentially via increased sensitivity to ethanol's inhibitory effects. | nih.gov |
| Operant ethanol self-administration | Rodents | Operant self-administration | Lack of effect in some studies | Discrepant findings on the role of mGluR1 antagonism in ethanol self-administration. | nih.gov |
| Operant ethanol self-administration | Same mouse strain as Lominac et al. | Operant self-administration | Decreased alcohol self-administration at doses not influencing locomotion | Specific inhibition of alcohol self-administration in one study. | nih.gov |
Application as a Control Compound in Studies of Other mGluR Modulators in Neurological Models (e.g., Parkinson's Disease models of akinesia)
This compound's selective mGluR1 antagonist activity and lack of significant activity at other mGluR subtypes, including mGluR4, have made it a valuable control compound in studies investigating the therapeutic potential of modulators targeting other mGluR subtypes, particularly in models of neurological disorders like Parkinson's disease nih.govpnas.org.
The following table illustrates the use of this compound as a control in a Parkinson's disease model:
| Study Context | Animal Model | Treatment Groups | Behavioral Outcome Measured | Key Finding | Citation |
| Evaluating mGluR4 PAM efficacy in a Parkinson's disease model | Reserpine-induced akinesia rodent model | Vehicle, PHCCC (mGluR4 PAM), this compound | Locomotor activity | PHCCC increased locomotor activity; Vehicle and this compound had no effect, indicating PHCCC's effect was mediated by mGluR4 potentiation. | nih.gov |
| Characterization of mGluR4 potentiators and their antagonist activities | In vitro (FLIPR assay) | PHCCC, this compound | mGluR activity | This compound showed potent mGluR1 antagonism and lacked mGluR4 potentiator activity, supporting its use as a control for PHCCC's non-mGluR4 effects. | nih.govpnas.org |
Structure Activity Relationships Sar and Medicinal Chemistry
Elucidation of Key Structural Features Contributing to mGluR1 Selectivity
The selectivity of CPCCOEt for mGluR1 over other mGluR subtypes, including the closely related mGluR5, is determined by specific amino acid residues within the allosteric binding site located in the seven-transmembrane (7TM) domain of the receptor. nih.gov Site-directed mutagenesis studies have been pivotal in identifying these key structural determinants.
Research has pinpointed two amino acid residues in the transmembrane segment VII (TM-VII) of mGluR1 as being crucial for the binding and antagonist activity of this compound: Threonine 815 (Thr815) and Alanine (B10760859) 818 (Ala818) . nih.gov When these residues in mGluR1 were substituted with the corresponding amino acids from the this compound-insensitive mGluR5, the antagonistic activity of this compound was abolished. nih.gov Conversely, introducing threonine and alanine at the equivalent positions in mGluR5 conferred sensitivity to this compound, demonstrating that these two residues are the primary determinants of its mGluR1 selectivity. nih.gov This high degree of specificity arising from just two amino acid differences highlights the subtle yet critical nature of the molecular interactions governing ligand selectivity.
Identification of Pharmacophores for Allosteric Antagonism of mGluR1
While a detailed, computationally derived pharmacophore model for this compound is not extensively published, its essential pharmacophoric features can be deduced from its chemical structure, 7-hydroxyiminocyclopropan[b]chromen-1a-carboxylic acid ethyl ester, and its interaction with the mGluR1 binding pocket. The key elements contributing to its allosteric antagonism are:
A rigid, tricyclic core structure: This scaffold correctly orients the other functional groups to fit within the allosteric binding pocket of mGluR1.
A hydrogen bond-forming group: The hydroxyimino group is a critical feature, likely forming a key hydrogen bond interaction with residues such as Thr815 within the binding site.
A hydrophobic region: The aromatic ring and the cyclopropane (B1198618) moiety contribute to the hydrophobic character of the molecule, facilitating its entry into the transmembrane-located binding site.
The spatial arrangement of these features allows this compound to bind to the allosteric site within the 7TM domain, distinct from the orthosteric site where the endogenous ligand glutamate (B1630785) binds. nih.gov This binding event stabilizes a conformational state of the receptor that is unable to be activated by glutamate, thus leading to non-competitive antagonism. nih.gov
Implications for the Design Principles of Novel mGluR1 Ligands
The discovery and characterization of this compound have had significant implications for the design of new and improved mGluR1 ligands. It was a pioneering compound that validated the 7TM domain as a druggable target for achieving subtype selectivity among mGluRs. nih.gov The key design principles that have emerged from the study of this compound include:
Targeting Allosteric Sites for Selectivity: The success of this compound demonstrated that targeting the less-conserved allosteric sites within the 7TM domain is a more effective strategy for achieving subtype selectivity compared to targeting the highly conserved orthosteric glutamate binding site. nih.gov This principle has since been widely adopted in the development of a large number of selective mGluR modulators.
Structure-Based Drug Design: The identification of the specific amino acid residues (Thr815 and Ala818) that are critical for this compound's selectivity provides a clear target for structure-based drug design approaches. nih.gov Novel ligand candidates can be designed and computationally docked into homology models of the mGluR1 7TM domain to predict their binding affinity and selectivity.
Scaffold Hopping and Optimization: The tricyclic core of this compound has served as a starting point for the development of novel scaffolds for mGluR1 antagonists. Medicinal chemists can use this information to design new molecules that retain the key pharmacophoric features of this compound but have improved potency, selectivity, and pharmacokinetic properties. The development of subsequent, more potent mGluR1 NAMs like JNJ16259685 and BAY36-7620 was conceptually guided by the initial breakthrough of this compound. nih.govnih.gov
This compound (ethyl 7-hydroxyiminocyclopropa[b]chromene-1a-carboxylate) is a research compound recognized primarily as a selective, non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 1 (mGluR1) tocris.comwikipedia.orgmolnova.comnih.govnih.gov. It exhibits selectivity for mGluR1 over other mGluR subtypes and ionotropic glutamate receptors at concentrations up to 100 µM tocris.comnih.govfishersci.at. This compound binds to an allosteric site within the transmembrane domain of mGluR1, distinct from the orthosteric glutamate binding site nih.gov. Its mechanism involves inhibiting receptor signaling without affecting glutamate binding affinity nih.gov. Research utilizing this compound continues to explore the multifaceted roles of mGluR1 in various physiological and pathological processes, highlighting emerging research directions and future perspectives for this compound.
Emerging Research Directions and Future Perspectives
Advanced Methodological Integrations
The application of cutting-edge techniques in conjunction with pharmacological tools like CPCCOEt is enhancing the understanding of mGluR1 function and modulation.
Synergies with Optopharmacology Techniques for Precise Receptor Control
Optopharmacology, a field utilizing light-sensitive molecules to control biological processes with high spatiotemporal precision, is being integrated with mGluR research. This compound has been employed alongside caged compounds, such as NPEC-DHPG (a caged group I mGluR agonist), to study mGluR1 activity in specific neuronal populations like Purkinje neurons nih.govresearchgate.net. Photolysis of these caged agonists releases the active compound, allowing for localized and timed activation of mGluR1, while this compound can be used to block this activation, thereby dissecting the contribution of mGluR1 to specific synaptic responses nih.govresearchgate.net. This synergy enables researchers to isolate postsynaptic receptor activation from presynaptic events and to perform pharmacological dissection of signaling pathways in a highly controlled manner researchgate.net.
Application of Cryo-EM and Advanced Structural Biology for Receptor-Ligand Complex Resolution
Understanding the precise interaction of allosteric modulators like this compound with mGluR1 at the molecular level is crucial for rational drug design. While crystal structures of the extracellular ligand-binding domain of mGluR1 have provided insights into orthosteric binding rcsb.org, advanced structural biology techniques, including cryo-electron microscopy (Cryo-EM), are increasingly vital for resolving the structures of full-length G protein-coupled receptors (GPCRs), including mGluRs, in complex with their ligands and downstream signaling partners escholarship.org. Early studies utilizing site-directed mutagenesis identified key residues in the transmembrane domain of mGluR1, specifically Thr815 and Ala818, that are critical for this compound inhibition nih.gov. Substituting these residues with those from mGluR5a eliminated or conferred this compound sensitivity, respectively, suggesting these residues form part of the allosteric binding site nih.gov. Future research employing Cryo-EM could provide high-resolution structures of this compound bound to the full-length mGluR1 receptor, offering unprecedented detail on the conformational changes induced by allosteric modulation and the precise interactions governing this compound's activity. This structural information can inform the design of novel, more potent, and selective mGluR1 allosteric modulators.
Unexplored Preclinical Therapeutic Potential
The role of mGluR1 in various disease states suggests that its modulation, potentially by compounds like this compound, holds preclinical therapeutic potential in areas beyond its initial scope of investigation.
Further Investigations in Oncology Research (e.g., specific tumor types, resistance mechanisms, novel combinations)
Accumulating evidence highlights the involvement of mGluR1 in the proliferation and survival of certain cancer cells, particularly melanoma iiarjournals.orgiiarjournals.orgspandidos-publications.com. Studies have shown that this compound can inhibit the proliferation and metabolic activity of human melanoma cell lines in vitro iiarjournals.orgiiarjournals.orgspandidos-publications.com. Furthermore, this compound has demonstrated synergistic cytostatic effects when combined with established chemotherapeutic agents like docetaxel (B913) in melanoma cells iiarjournals.orgiiarjournals.org.
Beyond melanoma, mGluR1 has been implicated in other cancer types. Recent research in prostate cancer models has shown that mGluR1 signaling can contribute to resistance to dual PI3K/mTOR inhibitors in PTEN wild-type cells aacrjournals.org. In these models, the mGluR1 non-competitive antagonist this compound was shown to diminish the upregulation of PSMA and HER2 expression induced by PI3K/mTOR blockade, suggesting a role for mGluR1 in mediating this resistance mechanism aacrjournals.org. Pharmacological inhibition of mGluR1 with this compound also abrogated differences in PSMA expression upon PI3K/mTOR blockade aacrjournals.org. These findings suggest that targeting mGluR1 with agents like this compound, potentially in combination with other therapies, could be a strategy to overcome resistance in specific cancer subtypes. Further investigations are warranted to explore the potential of this compound in other tumor types, to fully elucidate the underlying resistance mechanisms involving mGluR1, and to identify novel and effective combination therapies.
Here is a summary of key findings regarding this compound in oncology research:
| Cancer Type | Cell Lines/Models | Key Findings Related to this compound | Source |
| Melanoma | Human melanoma cell lines (HBMC, n15006) | Inhibited cell proliferation and metabolic activity. iiarjournals.orgiiarjournals.orgspandidos-publications.com | iiarjournals.orgiiarjournals.orgspandidos-publications.com |
| Melanoma | HBMC cells | Showed synergistic cytostatic effect in combination with docetaxel. iiarjournals.orgiiarjournals.org | iiarjournals.orgiiarjournals.org |
| Prostate Cancer | PTEN wild-type prostate cancer cell lines (CWR22, 22RV1) | Diminished upregulation of PSMA and HER2 induced by PI3K/mTOR inhibitor DS-7423. aacrjournals.org | aacrjournals.org |
| Prostate Cancer | PTEN wild-type prostate cancer cell lines (CWR22, 22RV1) | Abrogated differences in PSMA expression upon PI3K/mTOR blockade. aacrjournals.org | aacrjournals.org |
Refined Understanding in Neurodevelopmental Disorders
Group I mGluRs, including mGluR1, are implicated in synaptic plasticity and neuronal development, and their dysregulation has been linked to neurodevelopmental disorders such as fragile X syndrome and spinocerebellar ataxias (SCAs) nih.govmdpi.com. This compound has been utilized in research aimed at refining the understanding of mGluR1's role in these conditions. For instance, in studies investigating SCAs, this compound has been used in rat in vivo experiments to explore the involvement of the mGluR1-PKCγ signaling pathway, which is dysregulated in these disorders and associated with Purkinje cell dendritic development mdpi.com. Research in models of fragile X syndrome, where mGluR5 activity is abnormally enhanced, has also utilized this compound to investigate the contribution of mGluR1 to the observed deficits nih.gov. While the primary focus in fragile X has often been on mGluR5, understanding the interplay between mGluR1 and mGluR5 and the specific effects of mGluR1 modulation by compounds like this compound is crucial for developing targeted therapies for neurodevelopmental disorders where group I mGluR signaling is perturbed.
Elucidation of Potential Sex Differences in mGluR1-Mediated Biological Responses
Increasing evidence suggests that there are sex differences in glutamatergic signaling and mGluR function, which could contribute to sex-specific vulnerabilities in neurological and psychiatric disorders. This compound has been a valuable tool in elucidating these differences, particularly in the context of synaptic transmission. Studies in cerebellar neurons of mice have shown sex differences in tonic currents, and this compound was found to eliminate this sex difference, suggesting a larger group I mGluR response in females compared to males in this context nih.govelifesciences.orgelifesciences.org. Furthermore, research in hippocampal slices has revealed sex differences in estrogen-induced mGluR1-dependent signaling. This compound was shown to block estrogen-induced suppression of inhibitory postsynaptic currents (IPSCs) specifically in females jneurosci.org. These studies highlight sex-specific regulation of mGluR1 signaling, including differences in IP3 synthesis and the interaction of mGluR1 with downstream signaling partners like IP3R and ERα, which are modulated by estrogen in a sex-dependent manner jneurosci.org. The use of this compound has been critical in dissecting the mGluR1-dependent components of these sex differences, paving the way for a more refined understanding of how mGluR1 signaling contributes to sex-specific physiological and pathophysiological processes.
Here is a summary of findings regarding this compound's use in studying sex differences:
| Brain Region/Cell Type | Species | Key Findings Related to this compound | Source |
| Cerebellar neurons | Mice | Eliminated sex difference in tonic currents, suggesting larger group I mGluR response in females. nih.govelifesciences.orgelifesciences.org | nih.govelifesciences.orgelifesciences.org |
| Hippocampal synapses | Rats | Blocked estrogen-induced suppression of IPSCs in females, highlighting sex-specific mGluR1-dependent signaling. jneurosci.orgresearchgate.net | jneurosci.orgresearchgate.net |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for determining CPCCOEt’s IC50 in mGluR1 inhibition studies?
- Methodological Answer : To assess this compound’s inhibitory potency, use calcium imaging or electrophysiological assays in transfected cells expressing mGluR1. Prepare this compound in DMSO at stock concentrations ≤100 mM (ensure final DMSO concentration ≤0.1% to avoid cytotoxicity). Perform dose-response curves with triplicate measurements across 8–10 concentrations (e.g., 0.1–100 μM). Normalize responses to glutamate-induced control activity and calculate IC50 using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., LY367385) and vehicle controls to validate assay specificity .
Q. How should this compound be stored and reconstituted to maintain stability in pharmacological assays?
- Methodological Answer : Store this compound in sealed vials at +4°C, protected from light and moisture. For reconstitution, dissolve in DMSO (100 mM stock) or ethanol (5 mM stock). Aliquot working solutions to avoid freeze-thaw cycles; store at -20°C for ≤1 month. Before use, equilibrate to room temperature for ≥1 hour. Verify solubility via visual inspection (no precipitate) and confirm activity using a reference assay (e.g., inhibition of mGluR1-mediated calcium release) .
Q. What is the molecular basis for this compound’s non-competitive antagonism of mGluR1?
- Methodological Answer : this compound binds to a transmembrane domain pocket overlapping with residues critical for receptor conformational changes. Use mutagenesis studies (e.g., TMIII and TMVII residues) to map binding sites. Molecular docking models (e.g., AutoDock Vina) suggest its benzene ring occupies a hydrophobic cleft, while the ethoxycarbonyl group interacts with polar residues. Validate predictions via radioligand displacement assays using [³H]-MPEP, noting this compound’s lack of competition with orthosteric ligands like glutamate .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s allosteric modulation data across different mGluR1 splice variants?
- Methodological Answer : Conduct comparative studies using HEK293 cells expressing mGluR1a vs. mGluR1b. Measure this compound’s IC50 under identical assay conditions (e.g., glutamate EC80). Analyze receptor trafficking via confocal microscopy to assess splice variant-dependent surface expression. Use computational models (e.g., allosteric two-state models) to quantify cooperativity (α) and ligand efficacy (β). Address discrepancies by controlling for auxiliary proteins (e.g., Homer1c) that modulate receptor coupling .
Q. What experimental designs are optimal for investigating this compound’s interactions with overlapping binding pockets shared by structurally distinct antagonists?
- Methodological Answer : Employ Schild analysis to determine if this compound and MPEP exhibit non-competitive antagonism. Co-apply this compound with MPEP at saturating concentrations; a leftward shift in the glutamate dose-response curve suggests overlapping binding. Validate via cryo-EM or X-ray crystallography of mGluR1-CPCCOEt complexes. Use molecular dynamics simulations to compare binding poses with MPEP, focusing on TMIII-TMVII interface dynamics .
Q. How can the PICOT framework be adapted to preclinical studies evaluating this compound’s neuroprotective effects in animal models?
- Methodological Answer :
- Population (P) : Rodent models with mGluR1 hyperactivity (e.g., spinocerebellar ataxia).
- Intervention (I) : this compound (5–20 mg/kg, i.p.) administered pre- or post-symptom onset.
- Comparison (C) : Vehicle control vs. LY367385 (competitive antagonist).
- Outcome (O) : Motor coordination (rotarod test), Purkinje cell survival (histology).
- Time (T) : Acute (24–72h) vs. chronic (4-week) outcomes.
Align endpoints with translational biomarkers (e.g., CSF glutamate levels) .
Q. What statistical approaches mitigate bias when analyzing this compound’s off-target effects in multi-receptor screens?
- Methodological Answer : Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for high-throughput screens (e.g., CEREP panel). Apply hierarchical Bayesian modeling to estimate receptor-specific inhibition probabilities. Validate hits via orthogonal assays (e.g., cAMP accumulation for GPCR cross-reactivity). Report effect sizes with 95% confidence intervals to distinguish clinically irrelevant interactions .
Methodological Best Practices
Q. How to design a systematic review identifying gaps in this compound’s applications across neurological disorders?
- Methodological Answer :
- Search Strategy : Use PubMed/Embase keywords: “this compound” AND (“mGluR1” OR “neuroprotection” OR “synaptic plasticity”).
- Inclusion Criteria : Preclinical studies with in vivo/in vitro outcome measures.
- Data Extraction : Tabulate study designs, this compound doses, model systems, and effect sizes.
- Gap Analysis : Highlight understudied conditions (e.g., epilepsy) and inconsistent dosing paradigms. Use PRISMA guidelines for reporting .
Q. What parameters should be prioritized in computational models predicting this compound’s therapeutic window?
- Methodological Answer : Incorporate pharmacokinetic (e.g., blood-brain barrier permeability) and pharmacodynamic (e.g., mGluR1 occupancy vs. IC50) parameters. Use physiologically based pharmacokinetic (PBPK) modeling to simulate brain/plasma ratios. Validate against in vivo microdialysis data. Optimize for therapeutic index by minimizing off-target binding (e.g., mGluR5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
